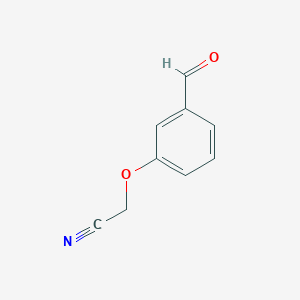

![molecular formula C17H16ClNO4 B2866050 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798515-66-8](/img/structure/B2866050.png)

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of reactions . The carboxamide compounds were synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . The yield was reported to be 64% .Molecular Structure Analysis

The molecular structure of benzodioxole compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

Benzodioxole compounds have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compounds showed varying degrees of anticancer activity .Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of cancer research. A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The carboxamide containing compounds showed anticancer activity . Specifically, compound 2a reduced Hep3B secretions of α-fetoprotein (α-FP) and showed potent anticancer activity against Hep3B cancer cell line .

Antioxidant Activity

Benzodiazepine derivatives of this compound showed moderate antioxidant activity . This suggests potential applications in combating oxidative stress-related diseases.

Synthesis of Benzylisoquinoline Alkaloids

The compound has been used in the total synthesis of benzodioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This indicates its potential use in the synthesis of various alkaloids, which have diverse biological activities.

Sensor Development

The compound has been used in the development of a custom-made electrode with small organic molecules as a TMI sensor . This suggests potential applications in sensor technology.

Antiproliferative Activity

The compounds synthesized were evaluated for their antiproliferative activity in human tumor cells . This suggests potential applications in the development of antitumor drugs.

Mechanism of Action

Target of Action

Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines .

Mode of Action

It has been suggested that carboxamide containing compounds showed anticancer activity . They reduced Hep3B secretions of α-fetoprotein (α-FP), a marker often associated with liver cancer .

Biochemical Pathways

It has been observed that similar compounds can induce cell cycle arrest in the g2-m phase , which is a critical process in cell division and growth. This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting the proliferation of cancer cells.

Result of Action

The compound has shown potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase . These results indicate that the compound has a potent and promising antitumor activity.

properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-21-16(12-4-2-3-5-13(12)18)9-19-17(20)11-6-7-14-15(8-11)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLAWTNKYBQNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2865978.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)

![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)

![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)

![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)